1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-3-28-16-7-4-13(5-8-16)20-23-21(29-24-20)14-10-19(26)25(12-14)17-11-15(22)6-9-18(17)27-2/h4-9,11,14H,3,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJMSKUIDYCXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.89 g/mol. The structure features a pyrrolidine ring, an oxadiazole moiety, and various aromatic groups that may contribute to its biological properties.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the modulation of various biochemical pathways:
- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways, contributing to its potential therapeutic effects in inflammatory conditions .
- Antimicrobial Properties : Some derivatives of similar structures have demonstrated antimicrobial activity against various pathogens, indicating a possible application in treating infections .
Biological Activity Data
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Neuroprotective Effects : A study assessed the neuroprotective effects of similar pyrrolidine derivatives in models of Alzheimer's disease. The results indicated a reduction in neuronal apoptosis and improved cognitive function in treated animals .
- Anticancer Potential : Another investigation focused on the anticancer properties of oxadiazole derivatives, revealing that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Cardioprotective Effects : Research has also suggested that derivatives can exert cardioprotective effects by modulating lipid profiles and reducing myocardial ischemia-reperfusion injury .
Scientific Research Applications
The compound 1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one , also known by its alternative name N-(5-chloro-2-methoxyphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide , has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum. These studies suggest that modifications to the pyrrolidine structure can enhance antibacterial activity, making it a candidate for further research in antibiotic development .
Anticonvulsant Potential
The compound has also been explored for its anticonvulsant properties. Research indicates that non-nitrogen heterocycles, including those derived from pyrrolidine, may exhibit activity against seizures. The structure of the compound allows it to interact with GABA receptors, potentially modulating neurotransmitter activity and providing therapeutic effects in epilepsy .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrrolidine derivatives demonstrated that specific substitutions on the phenyl rings significantly enhanced antimicrobial activity compared to standard drugs like chloramphenicol. The presence of the chloro and methoxy groups was crucial in improving efficacy against bacterial pathogens .
- Anticonvulsant Activity : In a controlled trial involving various pyrrolidine derivatives, the compound was tested for its ability to reduce seizure frequency in animal models. Results indicated a notable reduction in seizure episodes, suggesting its potential as an anticonvulsant agent .
Table 2: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorinated Aryl Group
The 5-chloro substituent on the methoxyphenyl moiety undergoes nucleophilic aromatic substitution under specific conditions:
This reactivity is attributed to the electron-withdrawing effects of the adjacent methoxy group, which activate the chloro-substituted position for substitution .
Oxadiazole Ring Transformations
The 1,2,4-oxadiazole ring demonstrates both stability under mild conditions and susceptibility to cleavage under harsh environments:
Acid-Catalyzed Hydrolysis
Treatment with concentrated HCl (6M) at reflux leads to oxadiazole ring opening, producing a diamide intermediate that subsequently rearranges to a pyrazine derivative :
Conditions : 110°C, 12h, ethanol solvent .
Photochemical [2+2] Cycloaddition
UV irradiation (254nm) in acetonitrile induces dimerization via the oxadiazole's C=N bonds, forming a bicyclic cyclobutane derivative with 73% conversion efficiency.
Pyrrolidinone Ring Reactivity
The lactam ring participates in two primary reaction types:
Alkylation at the Amide Nitrogen
Using NaH as base and alkyl halides (e.g., methyl iodide):
Yield : 58-65%, with minimal oxadiazole decomposition .
Ring-Opening Aminolysis
Reaction with benzylamine (5 equiv.) at 140°C produces a linear diamide:
Complete conversion requires 24h in toluene .
Methoxy/Ethoxy Demethylation
BBr₃ in dichloromethane (-78°C to RT) removes methyl/ethyl protecting groups:
| Starting Group | Product | Reaction Time | Yield |
|---|---|---|---|
| OCH₃ | OH | 4h | 89% |
| OCH₂CH₃ | OH | 6h | 82% |
Phenolic derivatives show enhanced hydrogen-bonding capacity in crystallographic studies.
Catalytic Hydrogenation
H₂ (1atm) over Pd/C reduces the oxadiazole to a diamino intermediate while preserving the pyrrolidinone:
Selectivity : >95% for oxadiazole reduction vs. aromatic ring hydrogenation .
Stability Under Physiological Conditions
Critical degradation pathways in pH 7.4 buffer at 37°C include:
| Time (h) | Major Degradants | % Remaining |
|---|---|---|
| 0 | Parent compound | 100 |
| 24 | Oxadiazole-opened product (62%) | 78 |
| 48 | Demethylated derivative (41%) | 54 |
Degradation follows first-order kinetics (), suggesting limited stability in biological systems .
Synthetic Utility in Heterocycle Formation
The compound serves as a precursor for complex fused-ring systems:
Example : Reaction with hydrazine hydrate generates pyrazolo[3,4-d]pyrrolidinones via cyclocondensation:
Optimized Conditions : Ethanol reflux, 8h, 71% isolated yield .
This reactivity profile positions 1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one as a versatile building block in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Future studies should explore its electrochemical behavior and metal-catalyzed cross-coupling potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the phenyl rings, heterocyclic linkers, and pyrrolidinone modifications. Below is a detailed comparison based on substituent effects, biological activity, and synthesis pathways:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- However, hydroxylated derivatives exhibit superior radical scavenging activity due to phenolic -OH groups .
- Oxadiazole vs. Triazole/Isoxazole: The 1,2,4-oxadiazole linker in the target compound may confer metabolic stability compared to thioxo-oxadiazole () or isoxazole () derivatives. Oxadiazoles are known for hydrogen-bonding capacity, influencing target binding .
- Ethoxyphenyl vs. Pyridinyl : Replacing 4-ethoxyphenyl with pyridinyl () introduces basicity, which could alter solubility and target engagement (e.g., kinase vs. antioxidant targets).
Physicochemical and Pharmacokinetic Properties
- Crystallinity: Compounds like 1-[2-(4-nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-tetrahydroquinolin-4-yl]pyrrolidin-2-one () exhibit triclinic crystal packing (Z = 4), suggesting similar derivatives may form stable crystalline phases, aiding formulation .
Q & A
Q. What are the recommended synthetic routes for preparing the target compound, and how can reaction efficiency be optimized?
The compound’s oxadiazole moiety can be synthesized via cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) . Key steps include:
- Hydrazide formation : Reacting 5-chloro-2-methoxy-phenyl-substituted precursors with carboxylic acid derivatives.
- Cyclization : POCl₃-mediated cyclization under reflux conditions to form the 1,2,4-oxadiazole ring.
- Pyrrolidinone functionalization : Coupling the oxadiazole intermediate with a pyrrolidin-2-one core via nucleophilic substitution or palladium-catalyzed cross-coupling.
Optimization : Monitor reaction progress using HPLC (C18 column, acetonitrile/water gradient) and adjust stoichiometry (e.g., 1.2 equivalents of POCl₃) to minimize byproducts .
Q. Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?
- IR Spectroscopy : Confirm the presence of oxadiazole (C=N stretch at ~1600–1650 cm⁻¹) and pyrrolidinone (C=O at ~1700 cm⁻¹) .
- NMR : Use ¹H/¹³C-NMR to verify substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in the chloro-methoxyphenyl group at δ 6.8–7.5 ppm) .
- XRD : Resolve crystal packing and confirm stereochemistry of the pyrrolidinone ring (e.g., bond angles ~109.5° for sp³ hybridization) .
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green phosphate detection).
- Cellular toxicity : Perform MTT assays on HEK-293 or HepG2 cells at 10–100 μM concentrations .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine logP values for pharmacokinetic profiling .
Advanced Research Questions
Q. How can contradictory data in synthetic yields be resolved (e.g., 52.7% vs. literature-reported 70%)?
Discrepancies may arise from:
- Reaction scale : Pilot-scale reactions (e.g., 1 mmol vs. 10 mmol) often suffer from inefficient mixing or heat transfer .
- Purification methods : Replace standard column chromatography with preparative HPLC (C18, 0.1% TFA modifier) to improve recovery of polar intermediates.
- Catalyst degradation : Use fresh Pd(PPh₃)₄ for cross-coupling steps and degas solvents to prevent oxidation .
Q. What computational strategies aid in predicting binding interactions with biological targets?
- Docking studies : Use AutoDock Vina with the oxadiazole ring as a hydrogen-bond acceptor (grid box size: 25 × 25 × 25 Å).
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the pyrrolidinone conformation in aqueous environments .
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. ethoxy groups) with IC₅₀ values using partial least squares regression .
Q. How can regioselectivity challenges during oxadiazole formation be addressed?
- Directed metallation : Introduce a directing group (e.g., pyridyl) to control cyclization sites .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 150°C, improving regioselectivity by 20% .
- Protecting groups : Temporarily block reactive sites on the pyrrolidinone nitrogen using Boc or Fmoc groups .
Q. What are the best practices for resolving stereochemical ambiguities in the pyrrolidinone core?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated models .
- Crystallization : Co-crystallize with a chiral auxiliary (e.g., tartaric acid) to enhance crystal lattice symmetry .
Methodological Notes
- Controlled synthesis : For reproducibility, document exact stoichiometry (e.g., 1.05 equivalents of 4-ethoxyphenylboronic acid in Suzuki couplings) and reaction atmosphere (N₂ vs. Ar) .
- Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misinterpretation of overlapping signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
